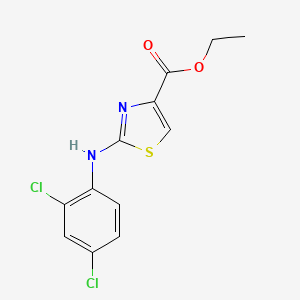

2-(2,4-Dichloroanilino)thiazole-4-carboxylic acid ethyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-(2,4-Dichloroanilino)thiazole-4-carboxylic acid ethyl ester” is a compound that belongs to the class of thiazoles . Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties . The biological outcomes of thiazoles can be greatly affected by the substituents on a particular position of the thiazole ring .

Synthesis Analysis

The synthesis of thiazole derivatives, including “this compound”, often involves known approaches based on the Knoevenagel reaction, alkylation reaction, and one-pot three-component reaction .Molecular Structure Analysis

Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .Chemical Reactions Analysis

The chemical reactions of thiazoles are influenced by the substituents at position-2 and -4 . These substituents may not only alter the orientation types but also shield the nucleophilicity of nitrogen .Physical and Chemical Properties Analysis

Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Aplicaciones Científicas De Investigación

Antimicrobial Preservatives

Parabens, including esters like 2-(2,4-Dichloroanilino)thiazole-4-carboxylic acid ethyl ester, are widely used as antimicrobial preservatives in foodstuffs, cosmetics, and pharmaceutical drugs. These compounds have been under scrutiny for their weak endocrine disruptor potential, but they remain crucial in preventing microbial growth in various consumer products. They are known for their stability, low volatility, and broad-spectrum antimicrobial activity, making them indispensable in preserving the shelf-life and safety of many products (Haman, Dauchy, Rosin, & Munoz, 2015).

Toxicology and Environmental Impact

Research has focused on understanding the toxicological profile and environmental impact of various esters, including their fate, behavior, and persistence in aquatic environments. Studies reveal their ubiquitous presence in surface water and sediments, attributed to continuous introduction through consumer product consumption. This research highlights the need for improved wastewater treatment technologies to mitigate their environmental presence and potential endocrine-disrupting effects (Haman, Dauchy, Rosin, & Munoz, 2015).

Chemical Synthesis and Biological Activity

The synthesis and exploration of the biological activities of thiazole derivatives, including this compound, have been a significant area of research. These compounds are investigated for their potential as antioxidants, anti-inflammatory agents, and in the development of new pharmaceuticals with reduced side effects. The chemical versatility of thiazole derivatives allows for the creation of compounds with specific biological activities, offering a promising avenue for new therapeutic agent development (Leoni, Locatelli, Morigi, & Rambaldi, 2014).

Biotechnological and Green Chemistry Applications

Lactic acid derivatives, including esters formed from reactions with compounds like this compound, are explored for their potential in green chemistry and biotechnological applications. These derivatives serve as feedstocks for producing a variety of chemicals through both chemical and biotechnological routes, highlighting the role of esters in advancing sustainable chemistry practices. Such research underscores the importance of lactic acid and its derivatives in creating eco-friendly and efficient industrial processes (Gao, Ma, & Xu, 2011).

Mecanismo De Acción

Target of Action

The primary target of this compound is the aryl hydrocarbon receptor (AhR) . AhR is a ligand-activated transcription factor involved in the regulation of biological responses to planar aromatic (aryl) hydrocarbons . This receptor plays a crucial role in several biological processes and is emerging as a potential therapeutic target for various diseases, including inflammatory bowel disease .

Mode of Action

The compound acts as an agonist for the AhR . It binds to the receptor, triggering a conformational change that allows the receptor to translocate into the nucleus and dimerize with the AhR nuclear translocator (ARNT) . This complex then binds to specific DNA sequences, leading to the transcriptional activation of various AhR-regulated genes .

Biochemical Pathways

The activation of AhR leads to the induction of several enzymes involved in drug metabolism and detoxification, such as cytochrome P4501A1 (CYP1A1) . The upregulation of these enzymes can have various downstream effects, including the metabolism of endogenous and exogenous compounds .

Result of Action

The activation of AhR and the subsequent induction of enzymes like CYP1A1 can lead to various molecular and cellular effects. For instance, the metabolism of certain compounds can result in the production of reactive metabolites, which can have various effects on cellular function .

Direcciones Futuras

The future directions for the study of “2-(2,4-Dichloroanilino)thiazole-4-carboxylic acid ethyl ester” and other thiazole derivatives could involve further exploration of their biological activities and the design and development of new thiazole derivatives . This could provide a basis for the development of new drugs with lesser side effects .

Propiedades

IUPAC Name |

ethyl 2-(2,4-dichloroanilino)-1,3-thiazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Cl2N2O2S/c1-2-18-11(17)10-6-19-12(16-10)15-9-4-3-7(13)5-8(9)14/h3-6H,2H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCECPIHOBALRRD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)NC2=C(C=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Cl2N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[5-(4-METHYLPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL]SULFANYL}-N-(3-PHENYL-1,2,4-THIADIAZOL-5-YL)ACETAMIDE](/img/structure/B2762576.png)

![1-(3,4-difluorophenyl)-N-(4-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2762577.png)

![N-{2-[ethyl(3-methylphenyl)amino]ethyl}prop-2-enamide](/img/structure/B2762579.png)

![2-chloro-1-[1-(5-chloropyridin-2-yl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B2762582.png)

![N-(4-FLUORO-1,3-BENZOTHIAZOL-2-YL)-3-METHYL-N-[2-(MORPHOLIN-4-YL)ETHYL]-1,2-OXAZOLE-5-CARBOXAMIDE HYDROCHLORIDE](/img/structure/B2762586.png)

![METHYL 2-[N-(3-METHOXYPHENYL)[1,2,4]TRIAZOLO[4,3-A]PYRIDINE-6-SULFONAMIDO]ACETATE](/img/structure/B2762588.png)

![tert-Butyl 6-(aminomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B2762589.png)

![5-methoxy-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazol-2-amine](/img/structure/B2762593.png)

![N-(1H-1,3-benzodiazol-2-yl)-2-[(3,4,5-triethoxyphenyl)formamido]propanamide](/img/structure/B2762597.png)